2-N-Cbz-Butane-1,2-diamine hydrochloride
Overview
Description
2-N-Cbz-Butane-1,2-diamine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₉ClN₂O₂ and a molecular weight of 258.75 g/mol . It is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane and reagents like benzyl chloroformate .
Industrial Production Methods
Industrial production methods for 2-N-Cbz-Butane-1,2-diamine hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods ensure high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-N-Cbz-Butane-1,2-diamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the Cbz protecting group, yielding the free amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
Scientific Research Applications
2-N-Cbz-Butane-1,2-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-N-Cbz-Butane-1,2-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-N-Cbz-Butane-1,2-diamine
- N-Cbz-Butane-1,2-diamine
- Butane-1,2-diamine hydrochloride
Uniqueness
2-N-Cbz-Butane-1,2-diamine hydrochloride is unique due to the presence of the Cbz protecting group, which provides stability and specificity in biochemical reactions. This makes it particularly useful in synthetic chemistry and pharmaceutical research .
Biological Activity
2-N-Cbz-butane-1,2-diamine hydrochloride is a chemical compound characterized by its unique structure, which includes a carboxybenzyl (Cbz) protecting group attached to the nitrogen atom in the butane-1,2-diamine framework. This compound has gained attention in organic synthesis and medicinal chemistry due to its interactions with various biological targets, primarily enzymes and receptors. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in research and medicine, and relevant case studies.
- Molecular Formula : C₁₂H₁₉ClN₂O₂
- Molecular Weight : Approximately 258.75 g/mol
The presence of the Cbz group enhances the stability and reactivity of the compound, allowing for selective reactions at other molecular sites. Upon deprotection, the free amine can interact with various biological targets, influencing metabolic pathways and potentially serving as a precursor in drug development.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Interaction : The compound has been shown to influence biochemical pathways through signal transduction and metabolic processes by either inhibiting or activating specific enzymes.
- Receptor Modulation : It can modulate the activity of receptors involved in various signaling pathways, which may lead to significant biochemical effects.
Biological Applications
The compound's ability to interact with enzymes and proteins makes it valuable in several fields:
- Medicinal Chemistry : Used as an intermediate in the synthesis of pharmaceuticals.
- Biochemical Research : Studies focus on its binding affinity and specificity towards various enzymes and receptors, elucidating its role in biochemical pathways.
- Drug Development : Insights from interaction studies can inform the design of more effective drugs targeting specific biological processes.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Activity : Research has shown that derivatives of this compound can enhance the potency of existing antibiotics by inhibiting efflux pumps in bacteria. For instance, studies indicated that certain derivatives significantly reduced the minimum inhibitory concentration (MIC) of antibiotics against E. coli .
Compound MIC Reduction This compound Significant reduction observed Control (without compound) Baseline MIC - Signal Transduction Pathways : A study demonstrated that this compound could modulate pathways involved in cell signaling by affecting enzyme activity related to metabolic processes. This modulation was linked to potential therapeutic applications in metabolic disorders .
- Synthesis and Optimization : The synthesis methods for this compound have been optimized for higher yields and purity. These methods are crucial for large-scale production while maintaining the compound's biological activity.
Properties
IUPAC Name |
benzyl N-(1-aminobutan-2-yl)carbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-2-11(8-13)14-12(15)16-9-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPSHGQKMAMCHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)NC(=O)OCC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662663 | |
Record name | Benzyl (1-aminobutan-2-yl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179361-76-2 | |
Record name | Benzyl (1-aminobutan-2-yl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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